4-(2-Azidoethyl)morpholine

Catalog No.
S1908693
CAS No.
660395-39-1
M.F
C6H12N4O
M. Wt
156.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Azidoethyl)morpholine

CAS Number

660395-39-1

Product Name

4-(2-Azidoethyl)morpholine

IUPAC Name

4-(2-azidoethyl)morpholine

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

InChI

InChI=1S/C6H12N4O/c7-9-8-1-2-10-3-5-11-6-4-10/h1-6H2

InChI Key

KBEOLKFODUELIW-UHFFFAOYSA-N

SMILES

C1COCCN1CCN=[N+]=[N-]

Canonical SMILES

C1COCCN1CCN=[N+]=[N-]

4-(2-Azidoethyl)morpholine (CAS 660395-39-1) is a bifunctional building block that integrates a terminal azide group with a basic morpholine pharmacophore via a two-carbon ethyl linker. In pharmaceutical and materials research, the morpholine moiety is utilized to enhance aqueous solubility, modulate physiological pKa (typically around 8.3), and alter the pharmacokinetic profiles of target molecules [1]. The terminal azide is primed for copper-catalyzed alkyne-azide cycloaddition (CuAAC) or Staudinger ligation. Procuring this pre-synthesized azide allows researchers to directly install a solubilizing morpholine group onto alkyne-bearing scaffolds in a single click reaction, bypassing the hazards and purification bottlenecks associated with in-house azide synthesis [2].

A common procurement alternative is purchasing the precursor, 4-(2-chloroethyl)morpholine, and performing an in-house nucleophilic substitution with sodium azide. However, this generic substitution strategy introduces operational risks and hidden costs. Handling sodium azide requires strict safety protocols due to its acute toxicity and potential to form explosive hydrazoic acid[1]. Furthermore, incomplete conversion during in-house synthesis often leaves residual alkylating agents (the chloro-precursor) in the mixture, which can lead to unwanted side reactions and complicate the purification of the final click-chemistry products. Procuring >98% pure 4-(2-Azidoethyl)morpholine eliminates these hazardous synthetic steps, ensuring reproducible stoichiometry for downstream click reactions and preventing trace impurities from interfering with sensitive biological or catalytic assays[2].

Elimination of Hazardous Sodium Azide Handling and Yield Loss

When comparing the direct procurement of 4-(2-Azidoethyl)morpholine to the in-house synthesis from 4-(2-chloroethyl)morpholine, the primary differentiator is process safety and overall yield. In-house azidation typically requires refluxing the chloro-precursor with sodium azide, resulting in isolated yields of 70-85% after necessary aqueous workups and distillation to remove unreacted starting material [1]. Direct procurement of the >98% pure azide bypasses the handling of highly toxic sodium azide, reducing synthetic steps by one and eliminating the 15-30% yield loss associated with the intermediate purification [1].

Evidence DimensionIntermediate synthetic yield and safety hazard
Target Compound Data>98% purity, 0 steps required, no NaN3 handling
Comparator Or Baseline4-(2-chloroethyl)morpholine (requires 1 step, NaN3 handling, 70-85% isolated yield)
Quantified DifferenceSaves 1 synthetic step and recovers 15-30% yield loss while eliminating severe toxicity risks.
ConditionsStandard laboratory-scale nucleophilic aliphatic substitution.

Purchasing the pre-formed azide accelerates project timelines and eliminates the need for specialized safety infrastructure required for azide synthesis.

Pharmacokinetic Optimization via the Morpholine Pharmacophore

Compared to simple aliphatic azides like 2-azidoethylamine, 4-(2-Azidoethyl)morpholine introduces a morpholine ring that alters the physicochemical properties of the final click-product. The morpholine nitrogen possesses a pKa of approximately 8.3, allowing it to be partially protonated at physiological pH, which increases the aqueous solubility of lipophilic drug scaffolds [1]. Furthermore, unlike primary or secondary amines, the tertiary amine in the morpholine ring acts solely as a hydrogen bond acceptor, reducing unwanted non-specific protein binding and altering membrane permeability in target molecules [1].

Evidence DimensionAqueous solubility and pKa modulation
Target Compound DataIntroduces a basic center (pKa ~8.3) and a hydrogen bond acceptor
Comparator Or Baseline2-azidoethylamine (primary amine, different pKa, hydrogen bond donor)
Quantified DifferenceShifts the pKa to a favorable physiological range and eliminates hydrogen bond donor capacity at the basic center.
ConditionsPhysiological pH (7.4) in aqueous media.

Selecting the morpholine-containing azide directly installs a proven solubility-enhancing group, critical for advancing lipophilic hits in drug discovery.

Linker Length Precision: Ethyl vs. Propyl Spacers

The choice between 4-(2-Azidoethyl)morpholine and its homolog, 4-(3-azidopropyl)morpholine, dictates the spatial arrangement between the resulting triazole ring and the basic morpholine nitrogen. The two-carbon ethyl linker restricts the conformational flexibility compared to the three-carbon propyl linker, which provides precise binding in tight enzymatic pockets [1]. The shorter ethyl chain also decreases the basicity of the morpholine nitrogen due to the closer proximity of the electron-withdrawing triazole ring formed post-click, allowing for fine-tuning of the molecule's overall pKa and interaction dynamics [1].

Evidence DimensionConformational flexibility and inductive pKa shift
Target Compound Data2-carbon spacer (tighter spatial constraint, stronger inductive effect from triazole)
Comparator Or Baseline4-(3-azidopropyl)morpholine (3-carbon spacer, higher flexibility, weaker inductive effect)
Quantified DifferenceReduces linker length by one methylene unit, altering spatial geometry and local electron density.
ConditionsLigand-receptor binding and physiological aqueous environments.

Procuring the specific ethyl-linked variant is essential when strict spatial constraints and precise pKa tuning are required for target affinity.

Late-Stage Functionalization in Drug Discovery

Utilizing CuAAC click chemistry to append a solubilizing morpholine group onto alkyne-functionalized lead compounds, altering their ADME properties without requiring de novo synthesis[1].

Synthesis of Targeted PROTACs and Linkers

Serving as a basic, water-soluble building block in the construction of bifunctional degraders, where the rigid ethyl linker provides a specific spatial geometry between the target-binding ligand and the E3 ligase recruiter [2].

Development of Lysosomotropic Probes

Leveraging the morpholine moiety's basic pKa to direct fluorescent or therapeutic payloads to acidic subcellular compartments, such as lysosomes, after conjugation via click chemistry [1].

XLogP3

0.8

Wikipedia

4-(2-azidoethyl)morpholine

Dates

Last modified: 08-16-2023

Explore Compound Types